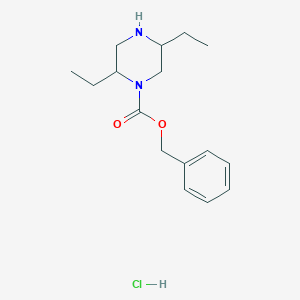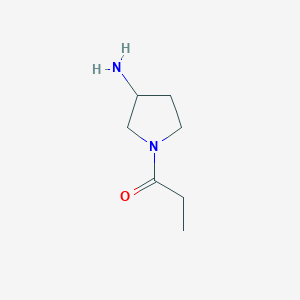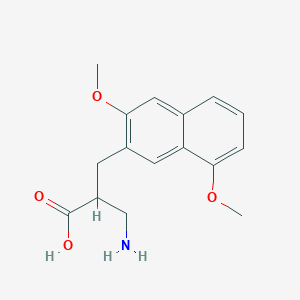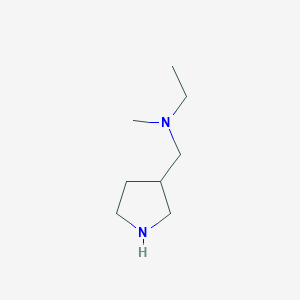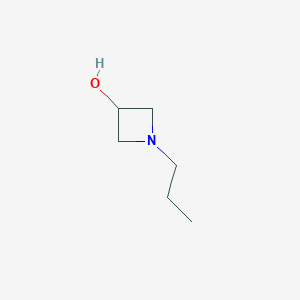
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine
Overview
Description
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine, also known as CFBD or 1-CFP-3-FBD, is a small molecule organic compound that belongs to the class of aromatic amines. It has a molecular weight of 166.2 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is N1-cyclopropyl-3-fluoro-1,2-benzenediamine . The InChI code for this compound is 1S/C9H11FN2/c10-7-2-1-3-8 (9 (7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis of Advanced Materials
Soluble fluoro-polyimides have been synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, yielding polyimides exhibiting excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001). Similarly, new polyimides prepared from 2,2'-bis(fluoroalkoxy)benzidines have shown promising properties for electronic applications due to their low dielectric constant, moisture absorption, and coefficient of thermal expansion (Feiring et al., 1993).
Novel Chemical Reactions
The use of N-fluorobenzenesulfonimide (NFBS) as an aminating reagent in a Pd-catalyzed diamination of unactivated alkenes has been described, showcasing a method to generate cyclic diamine derivatives in a single step (Sibbald & Michael, 2009). This process highlights the versatility of fluorinated compounds in facilitating complex chemical transformations.
Electrophilic Fluorination
Ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds using N-fluorobenzenesulfonimide (NFSI) has been reported, offering a pathway to synthesizing fluorinated compounds with high enantioselectivity (Althaus et al., 2007).
Organometallic Chemistry
Partially fluorinated benzenes have found increasing use as solvents for organometallic chemistry and transition-metal-based catalysis, due to their reduced π-electron density and weak metal centre binding, enabling their role as non-coordinating solvents or easily displaced ligands (Pike et al., 2017).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYWUJXINTVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



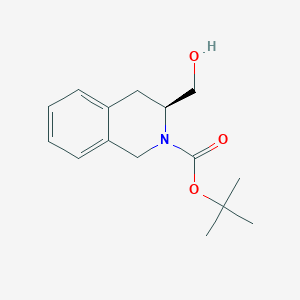
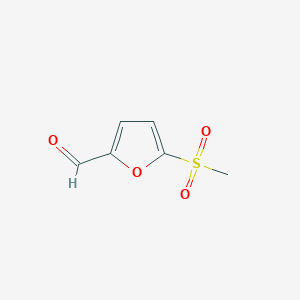
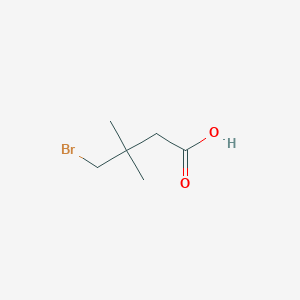
![Benzyl N-[(1S)-1-(isopropylcarbamoyl)ethyl]carbamate](/img/structure/B1524005.png)
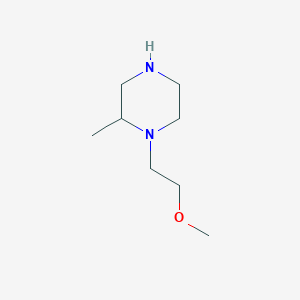
![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)
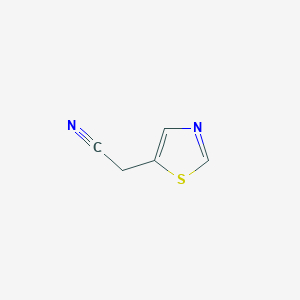

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)
